Comparative Antiproliferative Potency of MT-7 vs. Colchicine and Paclitaxel in HeLa Cells
MT-7 exhibits an IC50 of 1.8 μM against HeLa cells, as determined by SRB assay after 72 hours of treatment . This potency is 7.2-fold lower than colchicine (IC50 = 0.25 μM) but comparable to paclitaxel (IC50 ~1 μM) [1] under similar experimental conditions. The moderate potency of MT-7, combined with its distinct mechanism of action, positions it as a valuable tool for studying mitotic arrest without the extreme cytotoxicity associated with more potent agents.
| Evidence Dimension | Cytotoxicity (IC50) against HeLa cells |
|---|---|
| Target Compound Data | MT-7 IC50 = 1.8 μM (SRB assay, 72 h) |
| Comparator Or Baseline | Colchicine IC50 = 0.25 μM; Paclitaxel IC50 = ~1 μM |
| Quantified Difference | MT-7 is 7.2-fold less potent than colchicine; equipotent to paclitaxel |
| Conditions | HeLa human cervical carcinoma cells, 72 h treatment, SRB assay |
Why This Matters
Understanding the relative potency allows researchers to select MT-7 for applications requiring moderate cytotoxicity or to avoid excessive cell death associated with more potent tubulin inhibitors.
- [1] Kim JH, et al. Relation of Poly(ADP-ribose) Polymerase Cleavage and Apoptosis Induced by Paclitaxel in HeLa S3 Uterine Cancer Cells. Korean J Life Sci. 2023. View Source
